molecular formula C18H14ClNO3 B11364265 2,3-Dimethylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate

2,3-Dimethylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate

Cat. No.: B11364265
M. Wt: 327.8 g/mol
InChI Key: UQVSYDKXYRJXDL-UHFFFAOYSA-N
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Description

2,3-Dimethylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a 1,2-oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features two aromatic rings, one of which is substituted with two methyl groups, and the other with a chlorine atom. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethylphenyl isocyanate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2,3-Dimethylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2,3-Dimethylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethylphenyl 5-(4-bromophenyl)-1,2-oxazole-3-carboxylate
  • 2,3-Dimethylphenyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate
  • 2,3-Dimethylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate

Uniqueness

2,3-Dimethylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate is unique due to the presence of the chlorine substituent on the aromatic ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C18H14ClNO3

Molecular Weight

327.8 g/mol

IUPAC Name

(2,3-dimethylphenyl) 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C18H14ClNO3/c1-11-4-3-5-16(12(11)2)22-18(21)15-10-17(23-20-15)13-6-8-14(19)9-7-13/h3-10H,1-2H3

InChI Key

UQVSYDKXYRJXDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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